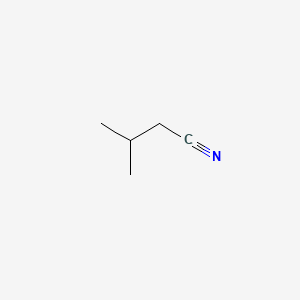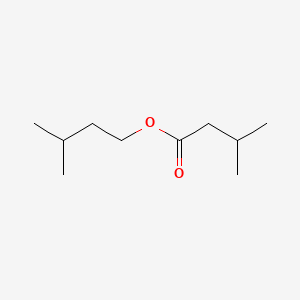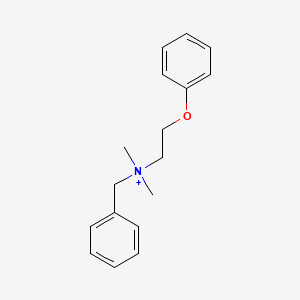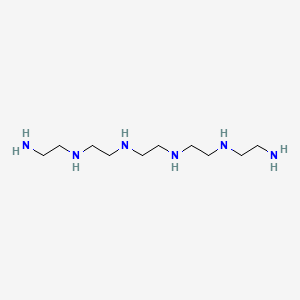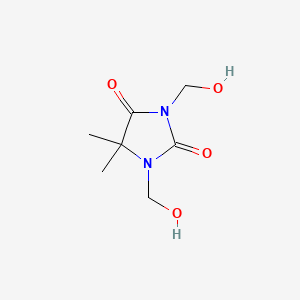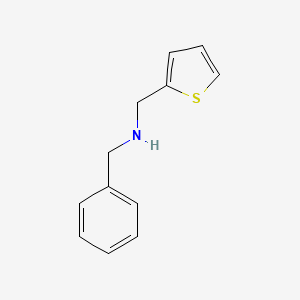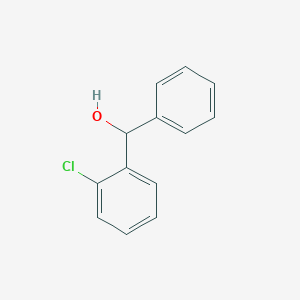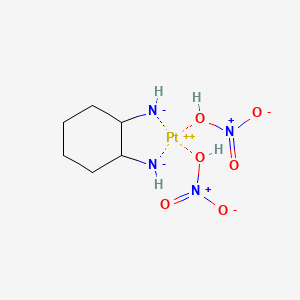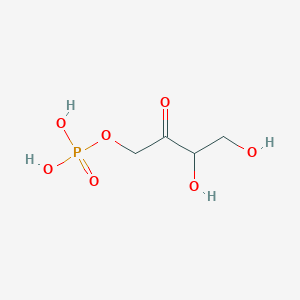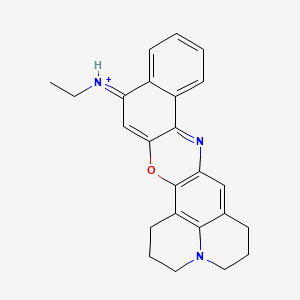
Oxazine 750
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazine 750, also known as OX750, is a chemical compound with the formula C24H23N3O.HClO4 . It appears as dark green crystals .
Synthesis Analysis
Oxazine derivatives are vital heterocyclic motifs known for their synthetic potential and extensive biological properties . Several synthetic approaches have been reported for the preparation of oxazines, including Diels-Alder reactions and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be represented as 2,3,6,7-tetrahydro-5-(ethylimino)-1H,5H-benzo[a]phenoxazin-[8,9,10-ij]quinolizin .Physical and Chemical Properties Analysis
This compound is characterized by its dark green sheen . It exhibits solvatochromism, a property where the color of a chemical substance changes due to alterations in the solvent polarity . The excitation-wavelength dependence of the ESFG spectrum of this compound has been investigated .Direcciones Futuras
Oxazine 750 has been used in the field of molecular electronics, specifically in the construction of single-molecule switches . It has also been used in the ADVIA 2120 Hematology System for the analysis of blood and body fluids . These applications suggest potential future directions for the use of this compound in various scientific and technological fields.
Propiedades
Número CAS |
67556-77-8 |
|---|---|
Fórmula molecular |
C24H24N3O+ |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium |
InChI |
InChI=1S/C24H23N3O/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3/p+1 |
Clave InChI |
ZYJGPXJRLUYMRP-UHFFFAOYSA-O |
SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
SMILES canónico |
CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Sinónimos |
OX750 oxazine 750 oxazine-750 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


